Nisaplin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Food Preservation:

- Antimicrobial Activity: Nisin exhibits strong antimicrobial activity against a wide range of Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes and Bacillus cereus . This makes it a valuable tool in extending the shelf life and improving the safety of various food products .

Combating Antibiotic Resistance:

- Synergistic Effect: Nisin has been shown to act synergistically with conventional antibiotics, enhancing their efficacy against drug-resistant bacterial strains . This opens doors for developing novel therapeutic strategies to combat the growing problem of antibiotic resistance.

Biomedical Applications:

- Antibiofilm Properties: Nisin can disrupt the formation of biofilms, which are complex bacterial communities that are notoriously difficult to eradicate and contribute to chronic infections . This makes nisin a potential candidate for developing new anti-biofilm therapies.

- Immunomodulatory Effects: Studies suggest that nisin might modulate the immune system, potentially enhancing the body's defense mechanisms against pathogens .

Cancer Research:

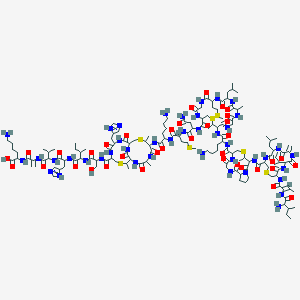

Nisaplin, known scientifically as nisin, is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. This compound comprises 34 amino acid residues, including unique post-translationally modified amino acids such as lanthionine, methyllanthionine, dehydroalanine, and dehydroaminobutyric acid. These modifications contribute to its antimicrobial properties and structural stability. Nisaplin is classified as a bacteriocin and is recognized for its broad-spectrum activity against Gram-positive bacteria, making it valuable in food preservation and various therapeutic applications .

Nisin's antibacterial activity targets specifically Gram-positive bacteria by disrupting their cell membranes. It creates pores in the membrane, causing leakage of essential cellular components and ultimately leading to cell death []. This selective targeting makes nisin attractive for food preservation as it spares beneficial gut bacteria, which are predominantly Gram-positive [].

Types of Reactions- Nucleophilic Addition: Involves reactions of dehydroalanine and dehydrobutyrine residues with nucleophiles.

- Formation of Multimeric Products: Occurs when nucleophiles bind to dehydro residues at high pH.

Common Reagents- 2-mercaptoethane-sulfonate

- Thioglycolate

- 2-mercaptoethane-sulfonate

- Thioglycolate

Nisaplin exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its mechanism of action involves binding to the anionic lipids in bacterial cell membranes, leading to membrane potential dissipation and the formation of pores. This process results in leakage of cellular contents and ultimately bacterial cell death. Nisaplin has shown efficacy against various pathogenic strains, including Staphylococcus aureus, Listeria monocytogenes, and Clostridioides difficile, demonstrating its potential as an effective antimicrobial agent .

Nisaplin is predominantly produced through microbial fermentation. The fermentation process involves culturing Lactococcus lactis in a nutrient-rich medium containing sugars and yeast extract. Following fermentation, nisaplin is extracted and purified for use.

Industrial Production- Fermentation Medium: Typically consists of whey permeate supplemented with yeast extract.

- Purification Process: Involves precipitation with sodium chloride followed by spray-drying to achieve a standardized product.

Nisaplin is widely used in the food industry as a natural preservative due to its ability to inhibit spoilage organisms and pathogens. It is particularly effective in processed cheese, meats, and beverages. The typical usage concentration ranges from 1 to 25 parts per million, depending on regulatory approvals.

Other

Research has indicated that nisaplin can interact synergistically with other compounds to enhance its antimicrobial effects. For instance, when combined with chelators like ethylenediaminetetraacetic acid (EDTA), nisaplin's efficacy against Gram-negative bacteria improves significantly. This combination has been explored for its potential to combat resistant strains such as Escherichia coli O157:H7 and Salmonella enterica .

Nisaplin belongs to a class of antimicrobial peptides known as lantibiotics. Other notable compounds include subtilin and epidermin. Below is a comparison highlighting their uniqueness:

| Compound | Source | Structure Type | Spectrum of Activity |

|---|---|---|---|

| Nisaplin | Lactococcus lactis | Polycyclic peptide | Broad-spectrum against Gram-positive bacteria |

| Subtilin | Bacillus subtilis | Polycyclic peptide | Primarily effective against closely related species |

| Epidermin | Staphylococcus epidermidis | Polycyclic peptide | Limited spectrum; primarily targets specific pathogens |

Uniqueness of Nisaplin

Nisaplin's broad-spectrum activity against a wide range of Gram-positive organisms and certain Gram-negative bacteria (when combined with chelators) distinguishes it from other lantibiotics that typically exhibit more limited activity profiles . Its ability to maintain stability under acidic conditions further enhances its utility in food preservation.

The biosynthesis of nisin begins with the ribosomal synthesis of a precursor peptide known as prenisin, encoded by the nisA gene [1] [2]. This precursor peptide consists of 57 amino acids and contains two distinct functional regions: an N-terminal leader peptide of 23 amino acids and a C-terminal core peptide of 34 amino acids [1] [3]. The leader peptide serves multiple critical functions including recognition by modification enzymes, maintenance of the core peptide in an inactive state during maturation, and facilitation of efficient transport and subsequent leader peptide cleavage [2] [4].

The nisA gene encodes the ribosomally synthesized and biologically inactive precursor peptide that undergoes extensive post-translational modifications [3]. During ribosomal synthesis, the prenisin peptide is produced as a linear polypeptide chain without any of the characteristic lanthionine rings or dehydrated amino acid residues that define the mature nisin molecule [1] [5]. The initial methionine residue is typically removed during the early stages of translation, resulting in the 57-amino acid precursor peptide [3].

The core peptide region of prenisin contains the amino acid residues that will eventually form the five characteristic lanthionine rings (designated A through E) following enzymatic modification [2] [6]. These residues include five cysteine residues at positions 3, 7, 13, 19, and 23 (relative to the core peptide) and eight serine or threonine residues that serve as substrates for dehydration reactions [1] [7]. The specific amino acid sequence of the core peptide is highly conserved among nisin-producing strains, reflecting the precise structural requirements for antimicrobial activity [4] [8].

The leader peptide contains essential recognition motifs that enable binding to the nisin modification enzymes NisB and NisC [9] [40]. Mutagenesis studies have identified the FNLD sequence (positions -18 to -15 relative to the cleavage site) as a critical binding region for both modification enzymes [40]. This recognition sequence ensures that only the intended precursor peptide undergoes modification while preventing non-specific modification of other cellular proteins [9].

Enzymatic Modification Machinery: NisB Dehydratase and NisC Cyclase Activities

NisB Dehydratase Function and Mechanism

The NisB dehydratase catalyzes the first crucial modification step in nisin biosynthesis by dehydrating serine and threonine residues in the prenisin precursor peptide [7] [8]. This enzyme introduces dehydroalanine and dehydrobutyrine residues through a novel glutamyl-transfer RNA-dependent mechanism that was elucidated through detailed biochemical studies [7]. The dehydratase function requires glutamyl-transfer RNA glutamate, adenosine triphosphate, and magnesium ions as cofactors [7] [8].

The mechanism of NisB-catalyzed dehydration involves two distinct catalytic steps performed by separate domains within the enzyme [7] [9]. The first step involves glutamylation of serine and threonine side chains using glutamyl-transfer RNA glutamate as the glutamate donor [7]. This glutamylation reaction is followed by elimination of glutamate to form the dehydrated amino acid residues [8] [9]. Crystal structure analysis revealed that NisB contains separate glutamylation and elimination domains, with the co-crystal structure providing insights into substrate recognition and leader peptide binding [7].

Kinetic studies demonstrated that NisB can dehydrate its substrate peptide NisA up to eight times in the presence of appropriate cofactors [8]. Mutagenesis experiments identified several highly conserved residues essential for dehydration activity, including arginine and histidine residues that when mutated result in multiple glutamylations without subsequent elimination [8]. The enzyme shows strict substrate specificity for serine and threonine residues within the context of the nisin core peptide sequence [9] [11].

NisC Cyclase Activity and Lanthionine Formation

The NisC cyclase catalyzes the formation of lanthionine and methyllanthionine cross-links by facilitating the nucleophilic attack of cysteine residues on the dehydrated amino acids produced by NisB [10] [12]. This enzyme contains a zinc-binding site that is essential for catalytic activity, with the zinc ion serving to activate the cysteine thiol groups for nucleophilic attack [43]. The cyclization reaction is both regiospecific and stereospecific, producing lanthionine residues with (2S,6R) stereochemistry and methyllanthionine residues with (2S,3S,6R) stereochemistry [43].

The NisC enzyme forms five distinct lanthionine rings (A through E) in a highly coordinated manner [10] [12]. Studies using catalytically inactive mutants revealed that the presence of NisC, rather than its catalytic activity alone, is important for proper modification kinetics [12]. The histidine 331 residue has been identified as crucial for zinc coordination and catalytic activity, with its mutation to alanine abolishing cyclization while maintaining substrate binding affinity [10] [12].

The cyclization process appears to be tightly coordinated with the dehydration reactions catalyzed by NisB [10] [12]. Evidence suggests that NisB and NisC function as alternating enzymes whose activities follow one after another in a repetitive manner [12]. This coordination ensures that dehydration and cyclization processes are not separated in time and space, facilitating the formation of the correct ring topology [12] [43].

| Parameter | NisB Dehydratase | NisC Cyclase |

|---|---|---|

| Substrate Specificity | Serine and threonine residues in NisA [8] | Dehydrated NisA with intact cysteines [10] |

| Cofactor Requirement | Glutamyl-tRNA, ATP, Mg²⁺ [7] | Zinc (Zn²⁺) [43] |

| Mechanism | Glutamylation followed by elimination [7] | Nucleophilic attack of Cys on dehydro amino acids [43] |

| Products Formed | Dehydroalanine and dehydrobutyrine [8] | Five lanthionine rings (A-E) [10] |

| Conserved Residues | R786, R826, H961 [8] | His331, His212, Asp141 [10] |

Coordinated Enzyme Function

The modification of prenisin proceeds through a highly coordinated process involving both NisB and NisC enzymes [10] [45]. Studies have demonstrated that these enzymes can form complexes with the substrate peptide, with NisB showing stronger interactions with precursor nisin than NisC [40]. The affinity of NisA for NisC decreases as the number of completed lanthionine rings increases, suggesting a mechanism that promotes the release of fully modified prenisin for subsequent transport [10].

The alternating activity of NisB and NisC ensures that the modification process proceeds in a directional manner from the N-terminus toward the C-terminus of the prenisin core peptide [12]. This directional processing is essential for achieving the correct ring topology, as evidenced by the observation that mutations affecting ring formation can lead to additional dehydration of normally unmodified serine residues [12].

Transport Systems: Role of NisT ABC Transporter in Secretion

NisT Structure and Function

The NisT adenosine triphosphate-binding cassette transporter plays a crucial role in the secretion of modified prenisin from the cytoplasm to the extracellular environment [13] [14]. This transporter belongs to the class of dedicated lantibiotic exporters and is essential for nisin production, as demonstrated by the complete abolition of extracellular nisin when nisT is deleted [1] [17]. The NisT transporter functions as a homodimer and requires adenosine triphosphate hydrolysis for substrate translocation across the membrane [13] [15].

Kinetic analysis of nisin production revealed that NisT efficiently exports both fully modified and dehydrated prenisin, while unmodified peptide is secreted poorly [1] [5]. The apparent secretion rate of NisT is significantly enhanced in the presence of the modification enzymes NisB and NisC, with the complete NisBTC system showing a maximum velocity value of 534 ± 44 nanomoles and a half-saturation constant of 134 ± 12 minutes [13]. In contrast, NisT alone shows reduced secretion efficiency, with the secretion rate decreased to approximately 7% compared to the complete system [15].

Transport Mechanism and Substrate Recognition

The transport mechanism of NisT involves recognition of the nisin leader peptide, which serves as a secretion signal [13] [14]. The leader peptide is crucial for enzyme recognition and acts as a targeting sequence that directs the modified precursor peptide to the transporter [14]. Studies have shown that NisT has relatively broad substrate specificity and can transport a range of peptides containing the nisin leader sequence, even when these peptides are not related to the natural substrate prenisin [1] [13].

The efficiency of prenisin transport by NisT is markedly enhanced by the presence of NisB, suggesting a channeling mechanism of prenisin transfer between the modification enzymes and the transporter [1] [5]. This channeling mechanism is supported by evidence that NisB, NisC, and NisT form a membrane-associated multimeric complex known as the nisin synthetase complex [1] [45]. The formation of this complex ensures that modification and secretion are well-coupled processes, as evidenced by the extremely rapid appearance of fully modified prenisin in the culture medium [1].

Adenosine Triphosphate Hydrolysis and Energy Requirements

The NisT transporter exhibits basal adenosine triphosphatase activity with a maximum velocity of 79.9 ± 2.9 nanomoles per minute per milligram and a Michaelis constant of 0.37 ± 0.04 millimolar [13] [15]. This activity is essential for substrate translocation, as demonstrated by the complete loss of secretion in mutants with impaired adenosine triphosphate hydrolysis [13]. The histidine 551 residue in the nucleotide-binding domain is crucial for adenosine triphosphate hydrolysis, with its mutation to alanine abolishing secretion while maintaining adenosine triphosphate binding and nucleotide-binding domain dimerization [13].

Interestingly, the presence of substrate does not stimulate the adenosine triphosphatase activity of NisT, unlike some other adenosine triphosphate-binding cassette transporters [13]. In fact, the addition of modified NisA revealed a slight inhibitory effect on the adenosine triphosphatase rate, although this was within experimental error [13]. This observation suggests that NisT may use a mechanism similar to other characterized adenosine triphosphate-binding cassette transporters where substrate interaction inhibits adenosine triphosphatase activity prior to translocation [13].

| Parameter | Value | Reference |

|---|---|---|

| Apparent Secretion Rate (NisBTC) | 534 ± 44 nmol [13] | [13] |

| Half-saturation Constant | 134 ± 12 min [13] | [13] |

| Basal ATPase Activity | 79.9 ± 2.9 nmol·min⁻¹·mg⁻¹ [13] | [13] |

| Michaelis Constant for ATP | 0.37 ± 0.04 mM [13] | [13] |

| Secretion Enhancement | 100-fold by NisB presence [1] | [1] |

Regulatory Networks: NisRK Two-Component Signal Transduction System

NisK Histidine Kinase Sensor Function

The NisK histidine kinase serves as the sensor component of the two-component regulatory system that controls nisin biosynthesis [20] [22]. This membrane-bound protein contains two transmembrane segments and a large extracellular region that is responsible for recognizing extracellular nisin [22] [23]. Unlike most peptide-sensing histidine kinases that possess multiple transmembrane segments, NisK represents a unique class of histidine kinases that sense lantibiotic peptides as ligands [22] [23].

The extracellular domain of NisK contains several conserved hydrophobic residues, including two aromatic residues, that are crucial for nisin recognition and signal transduction [22] [23]. Mutagenesis studies have identified specific amino acid positions within the first beta-strand of the extracellular region that are essential for nisin binding and subsequent autoinduction [22]. A negatively charged residue in this region also contributes to the regulation of nisin biosynthesis [22] [23].

Upon nisin binding to the extracellular domain, NisK undergoes autophosphorylation at a conserved histidine residue [20] [24]. This phosphorylation event is followed by the transfer of the phosphate group to the response regulator NisR [20] [25]. The phosphorylation cascade is essential for the activation of the regulatory system, as demonstrated by the loss of nisin-inducible transcription when nisK is disrupted [28].

NisR Response Regulator and Transcriptional Control

The NisR response regulator functions as a transcriptional activator that promotes the expression of the nisin gene cluster in response to phosphorylation by NisK [20] [25]. This protein belongs to the family of two-component response regulators and contains characteristic domains for phosphorylation and deoxyribonucleic acid binding [20] [33]. Activated NisR binds to specific promoter regions and facilitates the formation of transcription initiation complexes [21].

The regulatory system NisRK induces gene expression in a dose-dependent manner, creating an autoinduction cycle where the production of nisin leads to increased expression of the genes required for its biosynthesis [1] [25]. This autoregulatory mechanism ensures that nisin production is enhanced when extracellular nisin concentrations reach threshold levels [25] [28]. The dose-dependent nature of the response allows for fine-tuning of nisin production based on environmental conditions [28].

Studies using nisin fragments and engineered variants have revealed that the 12 amino-terminal residues of nisin represent the minimum requirement for induction, with an intact ring A being an essential component [25] [26]. Changes throughout the nisin molecule can affect its induction capacity, demonstrating the specificity of the NisRK system for the mature nisin structure [25] [30].

Gene Cluster Organization and Expression

The nisin gene cluster is organized into multiple operons that are coordinately regulated by the NisRK two-component system [27] [29]. The primary biosynthetic genes nisABTCIP are transcribed as one operon, while the immunity genes nisFEG form a separate transcriptional unit [27]. The regulatory genes nisRK are constitutively expressed from their own promoter, ensuring that the sensor system is always available to respond to nisin presence [2] [27].

The promoter regions of the nisin operons contain binding sites for activated NisR, allowing for coordinated induction of both biosynthesis and immunity functions [25] [27]. This coordination is essential for protecting the producing cells from the antimicrobial effects of their own nisin production [27]. The autoregulatory nature of the system creates a positive feedback loop that amplifies nisin production when environmental conditions favor lantibiotic synthesis [28] [30].

Transcriptional analysis has revealed that nisin gene expression is growth-phase dependent, with maximum expression occurring during the stationary growth phase [20] [33]. The prenisin expression begins during the exponential growth phase and precedes the expression of the modification enzyme NisB by approximately 30 minutes [33]. This temporal regulation ensures that the modification machinery is available when the substrate peptide is being produced [33].

| Component | Function | Key Features | Regulation |

|---|---|---|---|

| NisK | Histidine kinase sensor [22] | Extracellular nisin binding domain [22] | Autophosphorylation upon nisin binding [20] |

| NisR | Response regulator [25] | Transcriptional activator [25] | Phosphorylation-dependent DNA binding [21] |

| Gene Cluster | Coordinated expression [27] | Multiple operons [27] | Dose-dependent autoinduction [28] |

| Signal Specificity | Ring A requirement [25] | 12 amino-terminal residues minimum [25] | Structure-activity relationship [30] |

Thioether Bridge Architecture: Lanthionine and Methyllanthionine Rings

Nisaplin, the commercial preparation of nisin A, exhibits a highly complex molecular architecture characterized by five distinct thioether-bridged ring structures that fundamentally define its antimicrobial activity and structural integrity [2]. The peptide contains a molecular formula of C₁₄₃H₂₃₀N₄₂O₃₇S₇ with a molecular weight of 3354.1 g/mol, comprising 34 amino acid residues interconnected through an intricate network of thioether crosslinks [3] [4].

The thioether bridge architecture consists of one lanthionine bridge forming ring A and four methyllanthionine bridges forming rings B, C, D, and E [2] [5]. Ring A, spanning residues 3-7, represents the sole lanthionine structure formed through the connection of cysteine-3 to dehydroalanine-7, creating a 12-membered ring essential for lipid II recognition [6] [7]. This ring adopts a pre-organized conformation that facilitates specific molecular recognition of the bacterial cell wall precursor [8] [9].

The methyllanthionine bridges in rings B, C, D, and E demonstrate distinct structural and functional characteristics [10] [11]. Ring B (residues 8-11) forms through the connection of cysteine-8 to dehydrobutyrine-11, generating a 13-membered ring that participates cooperatively with ring A in lipid II binding [12] [8]. Ring C (residues 13-19) represents the largest thioether structure, forming a 17-membered ring that provides structural stability to the central domain of the molecule [13] [14]. Rings D and E exhibit overlapping architecture, with ring D spanning residues 23-26 and ring E encompassing residues 25-28, both forming 10-membered rings that facilitate the conformational flexibility necessary for membrane insertion and pore formation [13] [15].

The stereochemistry of lanthionine and methyllanthionine crosslinks plays a critical role in determining the three-dimensional structure and biological activity of nisaplin [10] [16]. Lanthionine consists of two alanine residues connected through a thioether linkage between their β-carbons, while methyllanthionine contains an additional methyl group that influences ring size and conformational constraints [6] [17]. The formation of these crosslinks occurs through enzymatic post-translational modification, where serine and threonine residues undergo dehydration to form dehydroalanine and dehydrobutyrine, respectively, followed by Michael addition reactions with neighboring cysteine residues [18] [19].

Nuclear magnetic resonance studies have revealed that the thioether bridge architecture imposes specific conformational constraints that stabilize the bioactive structure of nisaplin [13] [14]. The rigid ring systems restrict backbone flexibility in critical binding regions while maintaining sufficient conformational freedom in the hinge region to facilitate the dual mode of action [20] [11]. Molecular dynamics simulations demonstrate that rings A and B adopt relatively stable conformations with low root-mean-square fluctuation values, consistent with their role in specific molecular recognition [20] [8].

The thioether bridges exhibit remarkable chemical stability compared to disulfide bonds, rendering nisaplin resistant to reduction and chemical modification under physiological conditions [21] [22]. This stability contributes significantly to the peptide's resistance to proteolytic degradation and maintains structural integrity under diverse environmental conditions [23] [24]. The methyllanthionine bridges, in particular, demonstrate enhanced resistance to chemical modification due to the steric hindrance provided by the additional methyl groups [16] [25].

Didehydroamino Acid Residues: Dehydroalanine and Dehydrobutyrine

The didehydroamino acid residues in nisaplin represent critical structural elements that serve dual functions as intermediates in thioether bridge formation and as sites for potential chemical modification [18] [26]. Nisaplin contains three dehydroalanine residues at positions 5, 33, and others, along with two dehydrobutyrine residues at positions 2 and 20 [4] [27]. These unsaturated amino acid residues originate from the post-translational dehydration of serine and threonine precursors, respectively, catalyzed by the lantibiotic dehydratase NisB [18] [28].

Dehydroalanine residues exhibit electrophilic character due to the presence of an α,β-unsaturated carbonyl system that renders the β-carbon susceptible to nucleophilic attack [26] [28]. The dehydroalanine at position 5 within ring A plays a particularly important role in maintaining the conformational integrity of the lipid II binding domain [14] [29]. Nuclear magnetic resonance studies demonstrate that this residue adopts a specific conformation that optimizes hydrogen bonding interactions with the pyrophosphate moiety of lipid II [30] [7].

Dehydrobutyrine residues, derived from threonine dehydration, contain an additional methyl group that influences both steric interactions and conformational preferences [18] [27]. The dehydrobutyrine at position 2 contributes to the N-terminal structure that facilitates initial membrane contact, while the residue at position 20 participates in the conformational flexibility of the hinge region [31] [11]. The presence of the methyl group in dehydrobutyrine provides enhanced steric protection compared to dehydroalanine, reducing susceptibility to nucleophilic addition reactions [26] [16].

The electrophilic nature of didehydroamino acid residues makes them targets for nucleophilic addition reactions with various cellular nucleophiles, including glutathione [26]. Studies have demonstrated that glutathione can undergo Michael addition reactions with dehydroalanine residues, resulting in the formation of covalent adducts that render the molecule inactive [26]. This reactivity provides insight into potential mechanisms of nisaplin inactivation in biological systems and suggests strategies for chemical modification.

Conformational analysis reveals that didehydroamino acid residues impose specific geometric constraints on the peptide backbone [14] [29]. The planar nature of the dehydro residues restricts φ and ψ dihedral angles, contributing to the overall rigidity of the ring structures [13]. Molecular dynamics simulations indicate that these residues adopt preferential conformations that optimize intramolecular interactions and facilitate the formation of stable thioether bridges [20] [10].

The enzymatic formation of didehydroamino acid residues involves a sophisticated mechanism utilizing glutamyl-tRNA as a cofactor [18]. The lantibiotic dehydratase NisB catalyzes the glutamylation of serine and threonine side chains, followed by β-elimination to generate the unsaturated residues [18] [19]. This mechanism represents a unique application of aminoacyl-tRNA synthetase chemistry in secondary metabolite biosynthesis and provides opportunities for bioengineering applications [32] [33].

Conformational Dynamics in Lipid II Recognition and Binding

The conformational dynamics of nisaplin play a fundamental role in its ability to recognize and bind specifically to lipid II, the membrane-bound precursor of bacterial peptidoglycan [8] [30]. The peptide exhibits distinct conformational states that facilitate a multistep binding mechanism involving initial recognition, induced fit, and stable complex formation [20] [34]. Nuclear magnetic resonance and molecular dynamics studies have revealed that nisaplin undergoes significant conformational changes upon interaction with lipid II, optimizing binding affinity and specificity [31] [30].

The N-terminal domain comprising rings A and B adopts a pre-organized conformation that facilitates specific recognition of the pyrophosphate moiety of lipid II [8] [7]. This domain exhibits relatively low conformational flexibility, with root-mean-square fluctuation values indicating a stable, rigid structure optimized for molecular recognition [20] [8]. The backbone amides of rings A and B form a cage-like configuration that encapsulates the pyrophosphate group through five critical hydrogen bonds, achieving a binding constant of approximately 2 × 10⁷ M⁻¹ [34] [35].

The conformational dynamics of the lipid II binding process involve an induced fit mechanism where both nisaplin and lipid II undergo structural adaptations to optimize intermolecular interactions [36] [8]. Molecular dynamics simulations demonstrate that the pyrophosphate moiety of lipid II exhibits enhanced conformational flexibility in the presence of nisaplin, allowing optimal positioning for hydrogen bond formation [31] [36]. The undecaprenyl chain of lipid II adopts different conformations in the membrane environment, with nisaplin binding inducing longer prenyl tail conformations that intrude deeper into the membrane bilayer [37] [15].

The hinge region of nisaplin, encompassing residues 20-22, exhibits high conformational flexibility that facilitates the transition between lipid II binding and membrane insertion conformations [38] [11]. This region demonstrates elevated root-mean-square fluctuation values and undergoes significant conformational switching during the pore formation process [20] [15]. Site-directed mutagenesis studies have revealed that modifications in the hinge region can dramatically alter antimicrobial activity, with certain substitutions enhancing bioactivity against specific pathogens [11] [39].

Temperature coefficient analysis of amide protons provides detailed insight into the conformational dynamics of nisaplin-lipid II interactions [30]. The amide proton of alanine-3 exhibits an extremely low temperature coefficient in the complex form, indicating tight hydrogen bonding and isolation from bulk solvent [30]. This observation supports the cage-like binding model and demonstrates the high affinity of the interaction.

The conformational ensemble of nisaplin in aqueous solution reveals the presence of multiple conformational states that interconvert on different timescales [20]. Ultrasonic relaxation spectroscopy has identified two distinct relaxation mechanisms corresponding to conformational conversion and self-association processes [20]. The conformational change mechanism exhibits an activation enthalpy of 0.354 ± 0.028 kcal/mol, while the self-association mechanism demonstrates an activation enthalpy of 0.261 ± 0.004 kcal/mol [20].

Molecular docking studies combined with experimental validation have revealed that nisaplin can form dimeric structures through specific intermolecular interactions [20] [38]. The formation of nisin-nisin aggregates in the presence of lipid II contributes to the stability of membrane pores and enhances antimicrobial activity [38] [15]. Large-scale molecular dynamics simulations demonstrate that lipid II increases the stability of pores formed by nisaplin chains, with the presence of lipid II molecules providing additional stabilization through contacts with membrane-embedded residues [15] [40].